molecular formula C12H10BrF3N2O2 B5151834 1-(4-bromobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-(4-bromobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B5151834
M. Wt: 351.12 g/mol
InChI Key: JSTDOPWQUVHKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BBTP and is a pyrazoline derivative. BBTP has been found to exhibit several biochemical and physiological effects, making it an important molecule in the study of various biological processes.

Mechanism of Action

The mechanism of action of BBTP is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. BBTP has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects
BBTP has been found to exhibit several biochemical and physiological effects, including the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. BBTP has also been found to induce cell cycle arrest and apoptosis in various cancer cell lines. Additionally, BBTP has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BBTP is its potent antitumor activity, making it a promising candidate for the development of new anticancer drugs. BBTP has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of BBTP is its low solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the study of BBTP. One area of research is the development of new anticancer drugs based on BBTP. Another area of research is the development of new fluorescent probes for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of BBTP and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of BBTP involves the reaction of 4-bromobenzoyl chloride with 3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in the presence of a base such as triethylamine. The resulting product is then subjected to reduction using sodium borohydride to yield BBTP. The synthesis of BBTP has been extensively studied, and various modifications have been made to the procedure to improve the yield and purity of the final product.

Scientific Research Applications

BBTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BBTP has been found to exhibit potent antitumor activity, making it a promising candidate for the development of new anticancer drugs. BBTP has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

(4-bromophenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3N2O2/c1-7-6-11(20,12(14,15)16)18(17-7)10(19)8-2-4-9(13)5-3-8/h2-5,20H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTDOPWQUVHKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-bromophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

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